The synthesis of p-Menth-1-en-9-ol can be achieved through various methods, including natural extraction and synthetic routes.
Natural Extraction: The compound can be isolated from essential oils derived from mint plants, which contain a complex mixture of terpenes.
Chemoenzymatic Synthesis: A notable synthetic approach involves a two-step chemoenzymatic process starting from limonene, where the enantiomeric forms are converted into p-mentha-1,8-dien-9-al. This aldehyde is then reduced using baker’s yeast to yield p-Menth-1-en-9-ol isomers with high enantioselectivity. The process has been optimized to allow for one-pot reactions, enhancing efficiency and yield .
Technical Parameters:
p-Menth-1-en-9-ol participates in various chemical reactions typical of alcohols and terpenes:
These reactions are crucial for synthesizing derivatives that have enhanced properties or functionalities .
The mechanism of action for p-Menth-1-en-9-ol primarily involves its interaction with biological systems as a flavoring agent or therapeutic compound.
These actions make it relevant in food science and pharmacology .
The physical properties of p-Menth-1-en-9-ol include:
Chemical properties include:
These properties influence its applications in various fields such as perfumery, flavoring, and pharmaceuticals .
p-Menth-1-en-9-ol has diverse applications across several industries:
p-Menth-1-en-9-ol is systematically named according to IUPAC conventions as 2-(4-methylcyclohex-3-en-1-yl)propan-1-ol, reflecting its cyclohexene ring system with a methyl substituent at the 4-position and a 1-hydroxypropyl side chain at the 1-position. The compound's molecular formula is C₁₀H₁₈O, corresponding to a molecular weight of 154.25 g/mol [3] [8].
This terpenoid alcohol is recognized by several synonymous designations across chemical databases and industry publications. Common alternative names include para-menth-1-ene-9-ol, β,4-dimethyl-3-cyclohexene-1-ethanol, and 3-cyclohexene-1-ethanol, β,4-dimethyl-. The CAS Registry Number 18479-68-0 serves as its unique identifier in chemical documentation, while the FEMA (Flavor and Extract Manufacturers Association) designation 4508 classifies it as a flavoring agent suitable for food applications [2] [4] [8].
Table 1: Standard Identifiers for p-Menth-1-en-9-ol
Identifier Type | Designation |
---|---|
CAS Registry Number | 18479-68-0 |
FEMA Number | 4508 |
PubChem CID | 86753 |
EINECS | 242-366-6 |
JECFA Number | 1905 |
MDL Number | MFCD00001563 (varies by supplier) |
The compound's regulatory status is documented in key industry references, including the FEMA Flavor Ingredient Library (Publication 24) and JECFA Food Flavoring (Reference 1905), affirming its recognition as a flavor substance. Though previously listed in FDA's EAFUS (Everything Added to Food in the United States) database, regulatory status should be verified against current provisions [2] [4] [6].
The molecular structure of p-menth-1-en-9-ol integrates a p-menthane skeleton (1-methyl-4-isopropylcyclohexane) with two distinctive functional features: a double bond between positions C3-C4 (conjugated with the ring) and a primary alcohol at C9 of the propyl side chain. This configuration yields a bicyclic terpenoid system with significant stereochemical complexity [3] [7].
Isomerism manifests in three dimensions:
Table 2: Key Structural and Physical Parameters
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 154.25 g/mol | Calculated |
XlogP3 | 2.20-2.89 | Estimated |
Refractive Index | 1.483-1.489 | 20°C |
Specific Gravity | 0.936-0.946 | 25°C |
Boiling Point | 222-224°C | 760 mmHg |
Boiling Point | 115-116°C | 10 mmHg |
Flash Point | 103°C | Closed cup |
Spectroscopic characterization reveals distinctive features: Nuclear Magnetic Resonance (NMR) spectra display characteristic shifts for the vinylic proton (δ 5.2-5.4 ppm), methyl groups (δ 0.9-1.2 ppm), and hydroxymethylene protons (δ 3.4-3.6 ppm). Gas chromatography retention indices vary by column phase, with a polar HP-Innowax column exhibiting a retention index of 1941 under standardized conditions (50 m column, helium carrier gas, temperature ramp from 45°C to 190°C) [7].
The compound's moderate lipophilicity (logP ≈ 2.8) governs its solubility profile, showing miscibility with alcohols and limited water solubility (approximately 311.7 mg/L at 25°C). This amphiphilic character facilitates its incorporation into both aqueous and lipid-based matrices in flavor and fragrance formulations [2] [10].
p-Menth-1-en-9-ol occurs naturally as a minor constituent in select essential oils and botanical extracts. Analytical studies confirm its presence in Vaccinium myrtillus (bilberry), where it contributes to the berry's complex volatile profile. Tangerine oil (Citrus reticulata) also contains detectable quantities, though typically below 0.1% of total volatiles [5].
While not a dominant terpene in most essential oils, its occurrence correlates with specific processing methods. Smoke-drying of tea, as practiced in traditional lapsang souchong production, may generate p-menth-1-en-9-ol through thermal modification of precursor terpenes, though analytical quantification remains limited in published literature [9].
Table 3: Documented Plant Sources and Occurrence Levels
Botanical Source | Part Analyzed | Approximate Concentration | Analytical Method |
---|---|---|---|
Vaccinium myrtillus (bilberry) | Fruit | Trace amounts | GC-MS |
Citrus reticulata (tangerine) | Peel oil | <0.1% | GC-FID |
Tea (smoke-dried varieties) | Leaves | Not quantified | Sensory studies |
Industrial isolation from natural sources remains impractical due to low natural abundance. Consequently, commercial production typically employs chemical synthesis from terpene feedstocks. Common routes include:
The compound's sensory profile contributes significantly to its industrial value. At 100% concentration, it exhibits a fruity-herbal odor characterized as reminiscent of citrus peel and fresh herbs. In dilution (0.1% in dipropylene glycol), its flavor transitions toward herbal notes, making it suitable for applications requiring subtle terpenic nuances. These organoleptic properties determine its functional role in fragrance compositions and flavor systems, particularly in beverages, confectionery, and gelatins where maximum use levels range from 0.1 to 5 ppm depending on application [2] [4].
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